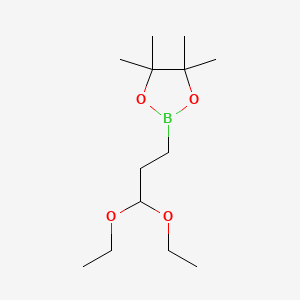

3,3-Diethoxy-1-propylboronic acid pinacol ester

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The official International Union of Pure and Applied Chemistry name for this compound is 2-(3,3-diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which accurately describes the structural organization of the molecule. Alternative systematic names include 2-3,3-diethoxypropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanal diethyl acetal, reflecting different approaches to describing the same molecular structure.

The molecular formula of this compound is C₁₃H₂₇BO₄, indicating the presence of thirteen carbon atoms, twenty-seven hydrogen atoms, one boron atom, and four oxygen atoms. The molecular weight is precisely determined as 258.17 grams per mole, with some sources reporting a more precise value of 258.165 grams per mole. This molecular composition reflects the complex structure incorporating both the pinacol ester framework and the diethoxy-substituted propyl chain.

The Chemical Abstracts Service registry number for this compound is 165904-27-8, providing a unique identifier for database searches and chemical procurement. The Molecular Design Limited number is assigned as MFCD03788723, while the PubChem Compound Identifier is 12115795. These standardized identifiers ensure accurate identification across different chemical databases and suppliers.

The Simplified Molecular Input Line Entry System representation of the compound is expressed as CCOC(CCB1OC(C)(C)C(C)(C)O1)OCC or alternatively as B1(OC(C(O1)(C)C)(C)C)CCC(OCC)OCC, depending on the starting point for the molecular description. The International Chemical Identifier Key is VEDSPUPKZZMMLL-UHFFFAOYSA-N, providing a standardized hash representation of the molecular structure.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₁₃H₂₇BO₄ |

| Molecular Weight | 258.17 g/mol |

| Chemical Abstracts Service Number | 165904-27-8 |

| International Union of Pure and Applied Chemistry Name | 2-(3,3-diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Design Limited Number | MFCD03788723 |

| PubChem Compound Identifier | 12115795 |

| International Chemical Identifier Key | VEDSPUPKZZMMLL-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Structural Analysis

The structural characterization of this compound reveals important physical and spectroscopic properties that define its molecular behavior and identification parameters. The compound exists as a clear, colorless liquid under standard laboratory conditions, with a refractive index measured between 1.4260 and 1.4310 at 20 degrees Celsius. More precise measurements indicate a refractive index of 1.428, providing a reliable physical constant for identification purposes.

Spectroscopic analysis provides detailed insights into the molecular structure and bonding patterns within the compound. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, though specific spectral data for this compound are not extensively documented in the available literature. The presence of multiple oxygen-containing functional groups, including both ether linkages and the cyclic boronate ester, creates characteristic chemical shift patterns that distinguish this compound from simpler boronic acid derivatives.

The molecular architecture consists of a central boron atom incorporated into a six-membered pinacol ester ring system, with the 3,3-diethoxypropyl substituent attached to the boron center. The pinacol ester portion features four methyl groups attached to the two carbon atoms that form part of the dioxaborolane ring, creating significant steric bulk around the boron center. The propyl chain extends from the boron atom and terminates in a diethoxy acetal functionality, where the terminal carbon atom is bonded to two ethoxy groups.

Gas chromatography analysis indicates that commercial samples typically achieve purity levels of 96 percent or higher, with many suppliers offering material at 97 percent purity. The compound demonstrates good stability under appropriate storage conditions, though specific crystallographic data regarding crystal structure and solid-state organization are not available in the current literature, likely due to the liquid nature of the compound under normal conditions.

| Physical Property | Value |

|---|---|

| Physical State | Liquid |

| Appearance | Clear, colorless |

| Refractive Index | 1.4260-1.4310 (20°C) |

| Typical Purity | 96-97% |

| Assay Method | Gas Chromatography |

Comparative Analysis with Related Boronic Acid Pinacol Esters

The structural and chemical properties of this compound can be effectively understood through comparison with other members of the boronic acid pinacol ester family. Phenylboronic acid pinacol ester, with Chemical Abstracts Service number 24388-23-6 and molecular formula C₁₂H₁₇BO₂, represents one of the most fundamental examples in this chemical class. This aromatic analog features a molecular weight of 204.08 grams per mole and exists as a crystalline solid with a melting point range of 27 to 31 degrees Celsius.

Methyl boronic acid pinacol ester provides another important comparison point, with Chemical Abstracts Service number 94242-85-0 and molecular formula C₇H₁₅BO₂. This simpler analog has a molecular weight of 142 grams per mole and demonstrates different physical properties, including a boiling point of 120 to 122 degrees Celsius at 747 Torr pressure. The compound exists as a colorless transparent liquid with a density of 0.88 grams per cubic centimeter and a refractive index of 1.4003 at 20 degrees Celsius.

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents another related structure, demonstrating how alkoxy substitution affects the properties of pinacol boronate esters. This compound exhibits a boiling point of 73 degrees Celsius at 15 millimeters of mercury pressure and a density of 0.912 grams per milliliter at 25 degrees Celsius. The Simplified Molecular Input Line Entry System representation for this compound is CC(C)OB1OC(C)(C)C(C)(C)O1, illustrating the structural relationship to the target compound.

The this compound distinguishes itself from these related compounds through its incorporation of both the pinacol ester framework and an extended alkyl chain terminated with diethoxy functionality. This structural combination results in a higher molecular weight compared to simpler analogs and likely contributes to different solubility characteristics and chemical reactivity patterns. The presence of multiple ether linkages in the side chain creates additional opportunities for coordination and hydrogen bonding interactions that are absent in simpler boronic acid pinacol esters.

The storage requirements for this compound vary among suppliers, with some recommending storage at minus 18 degrees Celsius while others suggest ambient temperature storage. This variability contrasts with the more standardized storage recommendations for simpler analogs and may reflect the increased structural complexity and potential for degradation pathways associated with the diethoxy functionality.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Distinguishing Features |

|---|---|---|---|---|

| This compound | C₁₃H₂₇BO₄ | 258.17 | Liquid | Diethoxy-terminated propyl chain |

| Phenylboronic acid pinacol ester | C₁₂H₁₇BO₂ | 204.08 | Solid | Aromatic substituent |

| Methyl boronic acid pinacol ester | C₇H₁₅BO₂ | 142.00 | Liquid | Simple methyl substituent |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₉H₁₉BO₃ | 186.06 | Liquid | Isopropoxy substituent |

属性

IUPAC Name |

2-(3,3-diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDSPUPKZZMMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477821 | |

| Record name | 3,3-Diethoxy-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165904-27-8 | |

| Record name | 3,3-Diethoxy-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods of 3,3-Diethoxy-1-propylboronic Acid Pinacol Ester

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Formation of the boronic ester: Reaction of the corresponding boronic acid or boronate precursor with pinacol to form the pinacol boronate ester.

- Introduction of the diethoxy substituents: Acetal formation on the propyl chain to install the 3,3-diethoxy functionality.

- Purification and isolation: Chromatographic or crystallization techniques to achieve high purity.

The pinacol ester serves as a protecting group for the boronic acid, providing enhanced stability during subsequent synthetic transformations.

Detailed Synthetic Routes

Pinacol Boronate Ester Formation

- Method: The boronic acid precursor is reacted with pinacol in anhydrous conditions, often at ambient temperature or with gentle warming.

- Reaction conditions: Typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran under nitrogen atmosphere to avoid moisture.

- Outcome: Formation of the pinacol boronate ester via esterification, often facilitated by azeotropic removal of water to drive equilibrium toward ester formation.

Installation of 3,3-Diethoxy Substituents

- Method: The 3,3-diethoxy group is introduced via acetal formation on a propanal or propenyl intermediate, using ethanol under acidic catalysis or via reaction with diethoxy reagents.

- Reaction conditions: Mild acidic conditions to promote acetalization without hydrolyzing the boronate ester.

- Notes: Careful control of reaction parameters is essential to prevent decomposition of the boronate ester protecting group.

Alternative Synthetic Approaches

- β-Borylation of α,β-unsaturated carbonyl compounds: Using copper(I) catalysts to introduce boronic ester functionality selectively, followed by acetal protection steps.

- Deprotection/Protection Strategies: Pinacolyl boronic esters can be deprotected and reprotected via intermediates such as diethanolamine complexes to improve yields and functional group tolerance.

Research Findings and Optimization

Reaction Yields and Purity

Deprotection Protocols

- A two-step deprotection protocol involving diethanolamine intermediates has been developed to remove pinacol groups under mild conditions, preserving sensitive functionalities.

- This method offers advantages such as short reaction times and tolerance to various functional groups, which can be adapted for synthesis of 3,3-diethoxy-1-propylboronic acid derivatives.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 3,3-Diethoxy-1-propylboronic acid pinacol ester undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can substitute the boronic acid group.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Production of boronic acid derivatives.

Substitution: Formation of various boronic esters and amides.

科学研究应用

Synthetic Applications

3,3-Diethoxy-1-propylboronic acid pinacol ester serves as an essential intermediate in several synthetic pathways:

-

Cross-Coupling Reactions:

- It is commonly used in palladium-catalyzed cross-coupling reactions, where it can react with various electrophiles to form carbon-carbon bonds. Such reactions are pivotal in constructing complex organic molecules, including pharmaceuticals and agrochemicals.

- Notable studies include:

- Synthesis of Functionalized Compounds:

- Pharmaceutical Intermediates:

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

-

Study on Cross-Coupling Reactions:

A study demonstrated the efficiency of using this boronic acid derivative in palladium-catalyzed reactions to form complex organic structures, showcasing its role as a versatile reagent . -

Research on Synthesis of Isoxazoles:

The compound has been utilized in synthesizing highly substituted isoxazoles via electrophilic cyclization, illustrating its significance in creating biologically relevant molecules .

作用机制

The compound exerts its effects through the formation of boronic esters, which can interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, making it useful in molecular recognition and catalysis.

Molecular Targets and Pathways Involved:

Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.

Receptors: Interaction with cell surface receptors can modulate biological processes.

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Pinacol Esters

The following table compares 3,3-Diethoxy-1-propylboronic acid pinacol ester with analogous compounds, focusing on structural features, physicochemical properties, and reactivity:

*Calculated based on molecular formula; †Inferred from phenylboronic acid pinacol ester solubility trends ; ‡Experimentally observed or inferred from structural analogs.

Key Comparative Insights

Solubility and Stability

- Solubility: Pinacol esters generally exhibit higher solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids . The β-diethoxy group in the target compound likely enhances solubility in polar aprotic solvents due to increased polarity, whereas siloxy-substituted analogs (e.g., trimethylsilyl derivatives) show greater solubility in non-polar solvents like chloroform .

- Stability : Siloxy and silyl substituents (e.g., in ) confer moisture sensitivity, requiring anhydrous storage. In contrast, the ethoxy groups in the target compound may reduce hydrolytic susceptibility compared to halogenated analogs (e.g., ).

Reactivity in Cross-Coupling Reactions

- Steric Effects : Bulky substituents (e.g., trimethylsilyl in ) hinder transmetallation in Suzuki reactions, whereas the linear propyl chain in the target compound facilitates coupling with aryl halides .

- Electronic Effects: Electron-withdrawing groups (e.g., chloro, fluoro in ) increase electrophilicity of the boron center, accelerating oxidative addition. The ethoxy groups in the target compound act as electron donors, moderating reactivity for controlled coupling .

生物活性

3,3-Diethoxy-1-propylboronic acid pinacol ester (CAS 165904-27-8) is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 258.17 g/mol. Its structure includes a pinacol ester, which contributes to its stability and reactivity in various chemical environments.

The compound is a clear, colorless liquid with a refractive index ranging from 1.4260 to 1.4310 at 20°C. It is soluble in organic solvents and exhibits stability under ambient conditions, making it suitable for various applications in organic synthesis and biological research.

| Property | Value |

|---|---|

| CAS Number | 165904-27-8 |

| Molecular Formula | C13H27BO4 |

| Molecular Weight (g/mol) | 258.17 |

| Appearance | Clear colorless liquid |

| Refractive Index | 1.4260 - 1.4310 @ 20°C |

The biological activity of this compound primarily stems from its ability to interact with various biological molecules through the formation of boronate esters. This interaction can influence enzymatic reactions, particularly those involving diols and carbohydrates, as boronic acids are known to form reversible covalent bonds with cis-diol-containing compounds.

Antimicrobial Properties

Recent studies have indicated that boronic acid derivatives exhibit antimicrobial properties. For instance, the compound has shown effectiveness against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its capacity to scavenge free radicals and inhibit oxidative stress within biological systems . This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various boronic acids, including this compound, demonstrated significant inhibition of bacterial growth in vitro against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting potential for therapeutic applications in treating resistant bacterial infections.

- Oxidative Stress Reduction : In a cellular model study, the compound was tested for its ability to reduce oxidative stress induced by hydrogen peroxide. Results indicated that pre-treatment with this boronic ester significantly lowered levels of reactive oxygen species (ROS), thereby protecting cellular integrity and function .

Applications in Research

The unique properties of this compound make it valuable in several research areas:

- Organic Synthesis : Utilized as a reagent for the synthesis of complex organic molecules.

- Biological Research : Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

- Analytical Chemistry : Employed in chromatography for the separation and identification of biomolecules.

常见问题

Q. What are the standard synthetic routes for preparing 3,3-Diethoxy-1-propylboronic acid pinacol ester, and what parameters critically influence yield optimization?

- Methodological Answer : The synthesis of boronic acid pinacol esters typically involves reacting boronic acids with pinacol under dehydrating conditions. For example, analogous compounds like 3-Carboxy-4-methoxyphenylboronic acid pinacol ester are synthesized via coupling reactions using pinacol and phenylboronic acid derivatives . Key parameters include:

- Stoichiometric ratios of boronic acid to pinacol (1:1.2 molar ratio recommended).

- Reaction temperature (60–80°C in anhydrous solvents like THF or DCM).

- Moisture control (use of inert atmosphere or molecular sieves).

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the ester .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze peak splitting patterns to verify diethoxy and pinacol ester groups. For example, pinacol methyl groups resonate at ~1.2–1.3 ppm .

- IR Spectroscopy : Confirm B-O bonds (stretching at 1350–1310 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

- LC-MS : Validate molecular weight (e.g., C14H21BO3 derivatives have molecular ions matching theoretical values) .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Acts as a boronate donor for C-C bond formation in aryl/heteroaryl synthesis .

- Protecting Group Strategies : The pinacol ester stabilizes boronic acids during multi-step syntheses .

- Material Science : Used to functionalize polymers or surfaces via boronate affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity levels (e.g., >97% vs. 96%) when replicating reactions with this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile impurities) to quantify impurities .

- Batch-Specific Adjustments : If purity is 96%, increase stoichiometry by 3–5% to compensate for active boron content .

- Reproducibility : Source compounds from suppliers with consistent analytical certificates (e.g., >97% GC/HPLC purity) .

Q. What strategies mitigate hydrolysis sensitivity during storage or handling of this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) with desiccants (silica gel) .

- Handling : Use gloveboxes or Schlenk techniques for moisture-sensitive reactions .

- Stability Testing : Monitor degradation via <sup>11</sup>B NMR; hydrolysis products (boronic acids) show distinct shifts at δ 28–32 ppm .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings. For example, electron-withdrawing substituents (e.g., diethoxy) reduce boron electrophilicity .

- Molecular Docking : Simulate interactions with palladium catalysts to optimize ligand design .

- Experimental Validation : Compare computed activation energies with kinetic data (e.g., via <sup>11</sup>B NMR reaction monitoring) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Cost Constraints : Replace bis(pinacolato)diboron with cheaper alternatives (e.g., pinacol + trimethyl borate) .

- Purification : Optimize flash chromatography or switch to recrystallization (e.g., using hexane/ethyl acetate mixtures) .

- Safety : Address exothermic reactions by implementing controlled addition rates and cooling systems .

Data Contradiction Analysis

Q. Why do Suzuki-Miyaura reactions with this compound occasionally yield low conversion rates despite high purity?

- Methodological Answer :

- Catalyst Poisoning : Trace impurities (e.g., diols from pinacol degradation) can inhibit palladium catalysts. Pre-treatment with activated charcoal or Celite improves yields .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize boronate intermediates better than THF in some cases .

- Base Selection : Use weaker bases (K2CO3) instead of strong bases (NaOH) to prevent ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。